

An In-depth Technical Guide to 5 β -Pregn-11-ene-3,20-dione

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5beta-Pregn-11-ene-3,20-dione

Cat. No.: B086753

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5 β -Pregn-11-ene-3,20-dione, a steroid molecule of interest in biochemical research. While detailed information on this specific pregnene derivative is limited in publicly available literature, this document consolidates the known data, including its chemical identity and physical properties. In the absence of extensive experimental data for the title compound, this guide also explores the metabolic pathways of the closely related and well-studied hormone, progesterone, to provide a contextual understanding of its potential biological significance. The metabolism of progesterone into various pregnane and pregnene derivatives is a critical aspect of steroid biochemistry, influencing a wide range of physiological processes. This guide aims to serve as a foundational resource for researchers and professionals in drug development and steroid chemistry, highlighting the known characteristics of 5 β -Pregn-11-ene-3,20-dione and placing it within the broader context of steroid metabolism.

Introduction to 5 β -Pregn-11-ene-3,20-dione

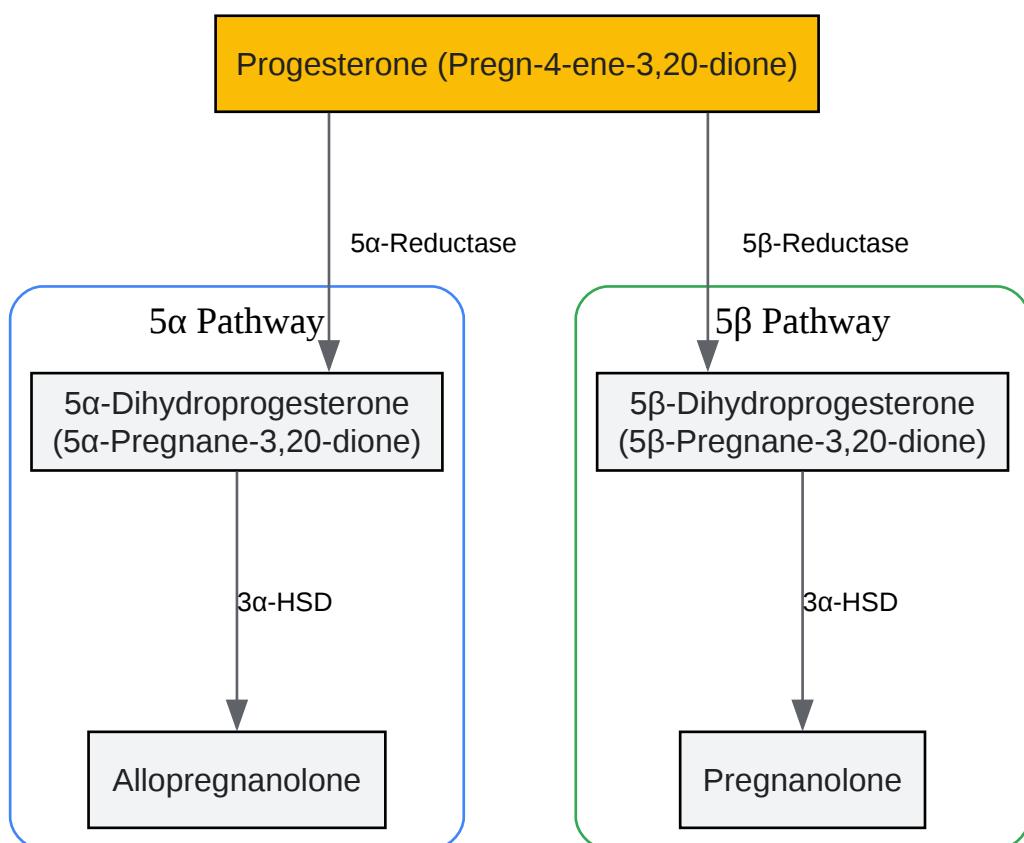
5 β -Pregn-11-ene-3,20-dione is a C21 steroid characterized by a pregnane skeleton with a double bond between carbons 11 and 12, and ketone groups at positions 3 and 20. The "5 β " designation refers to the stereochemistry at the junction of the A and B rings of the steroid nucleus, where the hydrogen atom at position 5 is oriented above the plane of the rings. This configuration results in a bent shape of the molecule.

While a specific CAS number (1096-39-5) is assigned to this compound, detailed experimental studies, including its biological activity, specific signaling pathways, and comprehensive experimental protocols, are not extensively documented in readily accessible scientific literature.^{[1][2][3]} The information available is primarily related to its chemical identification.

Physicochemical Properties

Quantitative data for 5 β -Pregn-11-ene-3,20-dione is not abundant. The following table summarizes the available information.

Property	Value	Source
CAS Number	1096-39-5	[1] [2] [3]
Molecular Formula	C ₂₁ H ₃₀ O ₂	[1]
Molecular Weight	314.46 g/mol	
Canonical SMILES	C[C@@]12--INVALID-LINK-- C2)C=C[C@]4([C@H]3CC[C@H]4C(=O)C)C">C@HC	[1]
InChIKey	ZQTJQOPWOKKYDC-XWOJZHJZSA-N	[1]


Note: Further experimental data on properties such as melting point, boiling point, and solubility are not readily available in the surveyed literature.

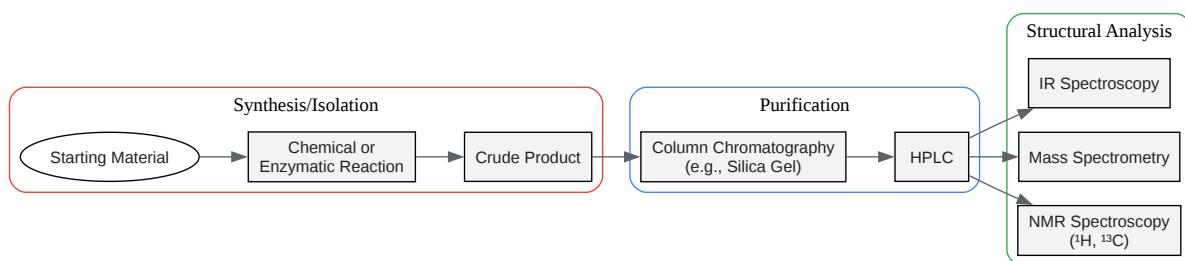
Contextual Biological Significance: Progesterone Metabolism

Given the limited direct biological data on 5 β -Pregn-11-ene-3,20-dione, it is instructive to examine the metabolic pathways of progesterone, a structurally related and physiologically crucial steroid hormone. Progesterone undergoes extensive metabolism in the body, primarily in the liver, leading to a variety of reduced and hydroxylated products.^{[4][5][6]} Understanding these pathways provides a framework for hypothesizing the potential formation and biological role of 5 β -Pregn-11-ene-3,20-dione.

The major metabolic routes for progesterone involve reduction of the double bond at the C4-C5 position and reduction of the ketone groups at C3 and C20.[4] The enzymes 5 α -reductase and 5 β -reductase are key players in the initial step, leading to the formation of 5 α -dihydroprogesterone and 5 β -dihydroprogesterone (5 β -pregnane-3,20-dione), respectively.[4][7] These metabolites can be further processed by hydroxysteroid dehydrogenases.[4]

Below is a generalized diagram illustrating the initial steps of progesterone metabolism.

[Click to download full resolution via product page](#)


Initial metabolic pathways of progesterone.

While the formation of a double bond at the 11th position is not a primary metabolic route for progesterone, enzymatic reactions capable of introducing unsaturation exist within steroid biosynthesis and metabolism, often catalyzed by cytochrome P450 enzymes. It is plausible that 5 β -Pregn-11-ene-3,20-dione could be a minor, yet-to-be-fully-characterized metabolite or a synthetic intermediate.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, or analysis of 5 β -Pregn-11-ene-3,20-dione are not readily available in the scientific literature. For researchers interested in working with this compound, general steroid chemistry protocols would apply.

A hypothetical workflow for the characterization of a steroid like 5 β -Pregn-11-ene-3,20-dione, once synthesized or isolated, is presented below.

[Click to download full resolution via product page](#)

A general workflow for the purification and characterization of a steroid compound.

Methodology for a Hypothetical Analysis:

- Purification: The crude product containing 5 β -Pregn-11-ene-3,20-dione would likely be subjected to column chromatography on silica gel, using a gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate). Further purification could be achieved by high-performance liquid chromatography (HPLC) on a reverse-phase column.
- Structural Elucidation:
 - Mass Spectrometry (MS): To confirm the molecular weight (314.46 g/mol) and obtain fragmentation patterns to support the proposed structure.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR would be critical to confirm the connectivity of the atoms, the presence of the double bond at C11-C12, the ketone groups at C3 and C20, and the stereochemistry at the various chiral centers, including the 5β position.
- Infrared (IR) Spectroscopy: To confirm the presence of the ketone functional groups (C=O stretch) and the C=C double bond.

Conclusion

5β -Pregn-11-ene-3,20-dione is a defined chemical entity with the CAS number 1096-39-5. However, there is a notable lack of comprehensive scientific literature detailing its biological functions, experimental protocols, and involvement in specific signaling pathways. This guide has provided the available physicochemical data and has placed the compound in the broader context of progesterone metabolism to offer a framework for its potential biological relevance. Further research is required to elucidate the synthesis, biological activity, and potential applications of this particular steroid. Professionals in drug development and steroid research are encouraged to use this guide as a starting point and to employ modern analytical techniques to further investigate this and other under-characterized steroid molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 1096-39-5(Pregn-11-ene-3,20-dione,(5b)- (9CI)) | Kuujia.com [kuujia.com]
- 3. 5β -Pregn-11-ene-3,20-dione | 1096-39-5 [amp.chemicalbook.com]
- 4. Progesterone - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacokinetics of progesterone - Wikipedia [en.wikipedia.org]
- 7. 5β -Dihydroprogesterone - Wikipedia [en.wikipedia.org]

- To cite this document: BenchChem. [An In-depth Technical Guide to 5 β -Pregn-11-ene-3,20-dione]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b086753#5beta-pregn-11-ene-3-20-dione-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com